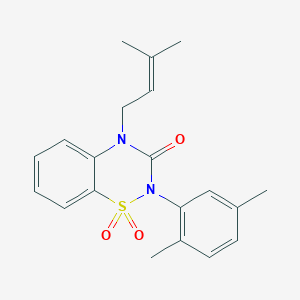![molecular formula C20H25N3O4 B6474356 4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 2640970-20-1](/img/structure/B6474356.png)
4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one is a synthetic organic compound, which means it’s created from simpler chemical substances rather than naturally occurring. This compound is a pyridinone derivative, notable for its diverse functional groups, including methoxy, piperidine, and pyridine moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Preparing this compound involves multiple synthetic steps, each incorporating different reaction conditions. The synthesis typically begins with the preparation of the dihydropyridinone core, followed by the introduction of the piperidine and pyridine groups. These steps often require carefully controlled conditions, such as specific temperatures, solvents, and pH levels, to ensure the desired product's purity and yield.
Industrial Production Methods: While lab-scale synthesis focuses on precision, industrial production aims for scalability. Industrial methods might involve batch processing, continuous flow techniques, and optimization of reaction conditions to increase efficiency and reduce costs. Industrial production also emphasizes minimizing waste and environmental impact through green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one undergoes various types of reactions, including:
Oxidation: This can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions might be used to modify the compound's functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to catalyze substitution reactions. Solvents like methanol, dichloromethane, or acetonitrile might be used to dissolve reactants and control reaction environments.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound's utility in different applications.
Wissenschaftliche Forschungsanwendungen
4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one finds applications across various fields:
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Could be explored for therapeutic potentials, including antiviral, antibacterial, or anticancer properties.
Industry: Used in developing new materials or as an intermediate in the production of fine chemicals.
Wirkmechanismus
Mechanism by which the Compound Exerts its Effects: The compound’s mechanism of action involves interactions with specific molecular targets. It might inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways, depending on its structure and the functional groups present.
Molecular Targets and Pathways Involved: Possible targets include enzymes involved in metabolic pathways, cell surface receptors, and ion channels. The pathways affected could range from signal transduction cascades to gene expression regulation, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: When comparing 4-methoxy-1-methyl-5-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one with similar compounds, its unique structural features, such as the combination of methoxy and pyridinone groups, stand out. These features might confer distinct reactivity or biological activity profiles.
List of Similar Compounds
3-methyl-1,2-dihydropyridin-2-one: Shares the pyridinone core but lacks the methoxy and piperidine groups.
4-methoxy-3-methylpyridine: Contains the methoxy and pyridine moieties but not the dihydropyridinone structure.
N-methylpiperidine: A simple piperidine derivative without the pyridinone and methoxy functionalities.
This combination of attributes makes this compound a compound of significant interest for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
4-methoxy-1-methyl-5-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-14-11-21-7-4-17(14)27-13-15-5-8-23(9-6-15)20(25)16-12-22(2)19(24)10-18(16)26-3/h4,7,10-12,15H,5-6,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSNWALFUSGORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[2-(cyclohex-1-en-1-yl)ethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6474273.png)

![6-methyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474284.png)
![2-(2-oxo-2-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B6474285.png)
![4-{1-[(4-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6474287.png)
![4-{1-[(2-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6474289.png)
![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6474300.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6474307.png)
![4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6474315.png)
![4-(4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6474326.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B6474351.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B6474354.png)
![4,6-dimethoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6474357.png)
![N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6474364.png)
